- Preparation of pyridinyl pyrimidinyl piperidine compounds as GPR119 modulators for therapy, World Intellectual Property Organization, , ,
Cas no 955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate)
955028-88-3 structure
Product Name:tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero CAS:955028-88-3
MF:C10H18FNO3
MW:219.25322675705
MDL:MFCD18791209
CID:3164169
PubChem ID:40152147
Update Time:2025-08-04
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Proprietà chimiche e fisiche
Nomi e identificatori
-
- cis-1-Boc-3-fluoro-4-hydroxypiperidine
- (3.4)-cis-3-FLUORO-4-HYDROXY-PIPERIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- rel-1,1-Dimethylethyl (3R,4S)-3-fluoro-4-hydroxy-1-piperidinecarboxylate (ACI)
- (cis)-3-Fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- cis-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-Butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SCHEMBL757272
- rac-tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- MFCD18791209
- cis-tert-butyl3-fluoro-4-hydroxypiperidine-1-carboxylate
- 1174020-40-6
- N-Boc-(3S,4R)-3-Fluoro-4-Hydroxypiperidine
- DTXSID30653987
- 1-Piperidinecarboxylic acid, 3-fluoro-4-hydroxy-, 1,1-dimethylethyl ester, (3S,4R)-
- (3S,4R)-tert-Butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
- (3S,4R)-1-Boc-3-fluoro-4-hydroxypiperidine
- (+)-(3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylic acid tert-butyl ester
- 955028-88-3
- EN300-7075847
- AKOS015897730
- CS-0047556
- tert-Butyl(3>S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- SS-4803
- MFCD18632748
- Z2307155361
- XRNLYXKYODGLMI-JGVFFNPUSA-N
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate
- tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate >98% ee
- tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
-
- MDL: MFCD18791209
- Inchi: 1S/C10H18FNO3/c1-10(2,3)15-9(14)12-5-4-8(13)7(11)6-12/h7-8,13H,4-6H2,1-3H3/t7-,8+/m1/s1
- Chiave InChI: XRNLYXKYODGLMI-SFYZADRCSA-N
- Sorrisi: C(N1CC[C@H](O)[C@H](F)C1)(=O)OC(C)(C)C
Proprietà calcolate
- Massa esatta: 219.12707160g/mol
- Massa monoisotopica: 219.12707160g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 30
- Conta legami ruotabili: 6
- Complessità: 239
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 2
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 1
- Superficie polare topologica: 49.8Ų
Proprietà sperimentali
- Punto di ebollizione: 300.8±42.0°C at 760 mmHg
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Informazioni sulla sicurezza
- Dichiarazione di pericolo: H302-H315-H319-H335
- Condizioni di conservazione:Sealed in dry,2-8°C
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 113127-1g |
cis-1-Boc-3-fluoro-4-hydroxypiperidine |
955028-88-3 | tech | 1g |
4258CNY | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-1 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 1g |
¥ 363.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-5 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 5g |
¥ 1,089.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-10 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 10g |
¥ 1,821.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-25 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 25g |
¥ 3,649.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-50 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 50g |
¥ 5,860.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-100 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 100g |
¥ 9,609.00 | 2021-05-07 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBN20120643-250 G |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 97% | 250g |
¥ 19,219.00 | 2021-05-07 | |
| Alichem | A129000019-5g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 5g |
$310.82 | 2023-08-31 | |
| Alichem | A129000019-10g |
tert-Butyl trans-3-fluoro-4-hydroxypiperidine-1-carboxylate |
955028-88-3 | 95% | 10g |
$503.05 | 2023-08-31 |
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of imidazopyrazole derivatives for use as GPR119 inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 3
Condizioni di reazione
Riferimento
- Quinazolinones as PARP14 inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Metodo di produzione 5
Condizioni di reazione
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, rt
1.2 Reagents: Methanol , Water ; rt
1.2 Reagents: Methanol , Water ; rt
Riferimento
- Heterocyclic-substituted pyrrolopyridines and pyrrolopyrimidines as JAK inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of ring-fused pyrrolidines, pharmaceutical compositions containing them, and their use as GPR119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Hexamethyldisilazane Solvents: Tetrahydrofuran ; 50 psi, 80 °C; 1 h, 80 °C; 80 °C → rt
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
1.2 Catalysts: p-Toluenesulfonic acid monohydrate ; 24 h, 200 psi, rt → 105 °C
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; overnight, 0 °C → rt
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
1.2 Reagents: Sodium hydroxide , Hydrogen peroxide Solvents: Methanol , Water ; rt → 0 °C; 30 min, 0 °C; 2 h, 0 °C
Riferimento
- Discovery of a novel class of imidazo[1,2-a]pyridines with potent PDGFR activity and oral bioavailability, ACS Medicinal Chemistry Letters, 2014, 5(1), 78-83
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Lithium tri-sec-butylborohydride Solvents: Tetrahydrofuran ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
1.2 Reagents: Sodium hydroxide Solvents: Water ; overnight, rt
Riferimento
- Preparation of fluorinated piperidine derivatives as 5-HT2B receptor antagonists for treatment of pulmonary arterial hypertension, pulmonary fibrosis or irritable bowel syndrome, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 3 h, 8 atm, rt
Riferimento
- Preparation of N-containing heterocyclic derivatives as renal outer medullary potassium channel inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 35 psi, rt
Riferimento
- Pyridazinones as tyrosine kinase inhibitors and their preparation and use in the treatment of cancer, World Intellectual Property Organization, , ,
Metodo di produzione 13
Condizioni di reazione
Riferimento
- Pyrazine substituted pyrrolopyridines as inhibitors of jak and pdk1, United States, , ,
Metodo di produzione 14
Condizioni di reazione
Riferimento
- Imidazo-pyrazoles as gpr119 inhibitors, United States, , ,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Preparation of tetraaza-cyclopenta[a]indenyl derivatives as muscarinic M1 mediators, India, , ,
Metodo di produzione 16
Condizioni di reazione
Riferimento
- Preparation of carboxamide, sulfonamide and amine compounds useful in treatment and prevention of diseases, World Intellectual Property Organization, , ,
Metodo di produzione 17
Condizioni di reazione
Riferimento
- JAK kinase inhibitors for the treatment of myeloproliferative disorders or cancer, World Intellectual Property Organization, , ,
Metodo di produzione 18
Condizioni di reazione
Riferimento
- Novel diazepane derivatives as CCR2 antagonists and their preparation, pharmaceutical compositions an use in the treatment of diseases, United States, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Preparation of 4-(5-cyanopyrazol-1-yl)-piperidine derivatives as GPR119 modulators useful in the treatment of metabolic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Methanol ; 2 h, 0 °C; 0 °C → rt
Riferimento
- Preparation of pyrimidine compounds as therapeutic GPR 119 modulators, World Intellectual Property Organization, , ,
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Raw materials
- Di-tert-butyl dicarbonate
- 3-Fluoropyridin-4-ol
- benzyl cis-3-fluoro-4-hydroxy-piperidine-1-carboxylate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- (3S)-Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Preparation Products
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Numero d'ordine:A909958
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:36
Prezzo ($):269.0
Email:sales@amadischem.com
tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate Letteratura correlata
-
Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
-
Xiuxia Yang,Lei Zhao,Zhichao Liu,Shuyu Tian,Hao Zhang,Xuhui Xu,Jianbei Qiu,Xue Yu Phys. Chem. Chem. Phys., 2020,22, 16294-16300
-
Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
955028-88-3 (tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate) Prodotti correlati
- 1068560-26-8(Tert-butyl 3-fluoropiperidine-1-carboxylate)
- 373604-28-5(Tert-butyl 3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1174020-42-8(Tert-butyl (3R,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1404196-40-2(8-Boc-2-Fluoro-8-Aza-Bicyclo3.2.1Octan-3-Ol)
- 1174020-43-9(tert-butyl (3R,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate)
- 1209780-71-1(tert-butyl 3,3-difluoro-4-hydroxy-piperidine-1-carboxylate)
- 1208864-35-0(tert-butyl 3-fluoro-4,4-dihydroxypiperidine-1-carboxylate)
- 1174020-40-6(tert-butyl (3S,4R)-3-fluoro-4-hydroxy-piperidine-1-carboxylate)
- 1253929-32-6(tert-Butyl 4-(fluoromethyl)-4-hydroxypiperidine-1-carboxylate)
- 1174020-44-0(Tert-butyl (3S,4S)-3-fluoro-4-hydroxypiperidine-1-carboxylate)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:955028-88-3)tert-butyl cis-3-fluoro-4-hydroxypiperidine-1-carboxylate
Purezza:99%
Quantità:25g
Prezzo ($):269.0